

The Discovery and Development of ABBV-712: A Selective TYK2 Inhibitor

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Compound of Interest

Compound Name: ABBV-712

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This technical guide provides a comprehensive overview of the discovery and development of **ABBV-712**, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain of TYK2, **ABBV-712** represents a promising therapeutic agent for a range of autoimmune and inflammatory disorders. This document details the preclinical data, experimental methodologies, and the underlying signaling pathways associated with **ABBV-712**.

Introduction to TYK2 and its Role in Autoimmunity

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.^{[1][2]} These kinases are crucial mediators of cytokine signaling, playing a pivotal role in the immune system. TYK2 is specifically associated with the signal transduction of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons.^{[1][3][4]} The signaling of these cytokines through the TYK2 pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.^{[3][4]}

Selective inhibition of TYK2 offers a potential therapeutic advantage over broader JAK inhibitors by minimizing off-target effects associated with the inhibition of other JAK family members.^{[1][2]} **ABBV-712** was developed by AbbVie as a selective TYK2 inhibitor that allosterically targets the pseudokinase (JH2) domain, a strategy that enhances its selectivity.^[1]

Preclinical Profile of ABBV-712

The preclinical development of **ABBV-712** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy.

In Vitro Activity and Selectivity

ABBV-712 demonstrated potent and selective inhibition of TYK2 in a variety of in vitro assays. The following table summarizes the key quantitative data on its activity and selectivity.

Assay Type	Target	Metric	Value	Reference
Biochemical Assay	TYK2 JH2 Domain	EC50	0.01 μ M	[5]
Cellular Assay	TYK2	EC50	0.19 μ M	[5]
Human Whole Blood Assay	TYK2	EC50	0.17 μ M	[5]
Cellular Assay	JAK1	EC50	> 25 μ M	[4]
Cellular Assay	JAK2	EC50	> 25 μ M	[4]
Cellular Assay	JAK3	EC50	> 25 μ M	[4]

Pharmacokinetic Properties

The pharmacokinetic profile of **ABBV-712** was evaluated in several preclinical species to assess its potential for oral administration and to predict its human pharmacokinetics.

Species	Dosing Route	Unbound Clearance (L/h/kg)	Oral Bioavailability (%)	Half-life (t _{1/2}) (h)	Volume of Distribution (V _{ss}) (L/kg)	Reference
Rat	IV & PO	4.1	19	0.6	1.9	[4]
Dog	-	0.46	88	4.5	-	[4]
Monkey	-	2.3	17	1.2	-	[4]
Human (Predicted)	-	-	59	2.9	-	[4]

Note: Predicted human pharmacokinetic parameters were based on preclinical data and led to a projected initial human dose of 350 mg.[4]

In Vivo Efficacy

The in vivo efficacy of **ABBV-712** was assessed in mouse models of inflammation and dermatitis, demonstrating its potential to modulate immune responses in a disease-relevant setting.

Animal Model	Dosing	Outcome Measure	Result	Reference
IL-12/IL-18 Induced IFN- γ Mouse Model	30, 100, 300, 600 mg/kg	Reduction in serum IFN- γ levels	77%, 84%, 95%, and 99% reduction, respectively	[4]
Mouse Ear Dermatitis Model	100 mg/kg	Reduction in ear thickness	61% reduction at day 11	[4]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering organization, this section outlines the general methodologies employed in the key preclinical experiments for **ABBV-712** based on available information.

In Vitro Potency and Selectivity Assays

- Objective: To determine the potency of **ABBV-712** against TYK2 and its selectivity against other JAK family kinases.
- General Methodology:
 - Biochemical Assays: Purified TYK2 JH2 domain protein would be used in a biochemical assay format (e.g., TR-FRET or AlphaLISA) to measure the direct binding or inhibition by **ABBV-712**.
 - Cellular Assays:
 - TYK2 Activity: A human cell line expressing TYK2 (e.g., a T-cell line) would be stimulated with a relevant cytokine (e.g., IL-12) in the presence of varying concentrations of **ABBV-712**. The phosphorylation of downstream signaling molecules, such as STAT4, would be measured by techniques like flow cytometry or Western blotting to determine the EC50.
 - JAK1/2/3 Selectivity: Similar cellular assays would be conducted using cell lines and cytokine stimuli specific for other JAK kinases (e.g., IL-6 for JAK1, EPO for JAK2, IL-2 for JAK3) to assess the off-target inhibitory activity of **ABBV-712**.
 - Human Whole Blood Assay: To assess the potency in a more physiologically relevant matrix, human whole blood would be stimulated with a TYK2-dependent cytokine in the presence of **ABBV-712**, and the downstream signaling would be measured.

Pharmacokinetic Studies

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of **ABBV-712**.
- General Methodology:
 - Animal Dosing: **ABBV-712** would be administered to animals (rats, dogs, monkeys) via both intravenous (IV) and oral (PO) routes at a defined dose.
 - Sample Collection: Blood samples would be collected at multiple time points post-dosing.

- Bioanalysis: The concentration of **ABBV-712** in plasma or serum would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Parameter Calculation: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, would be calculated using standard pharmacokinetic modeling software.

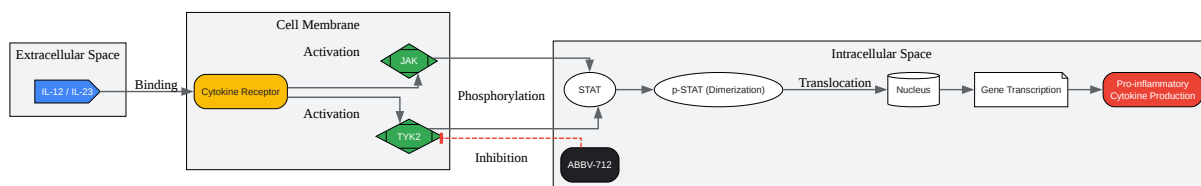
In Vivo Efficacy Models

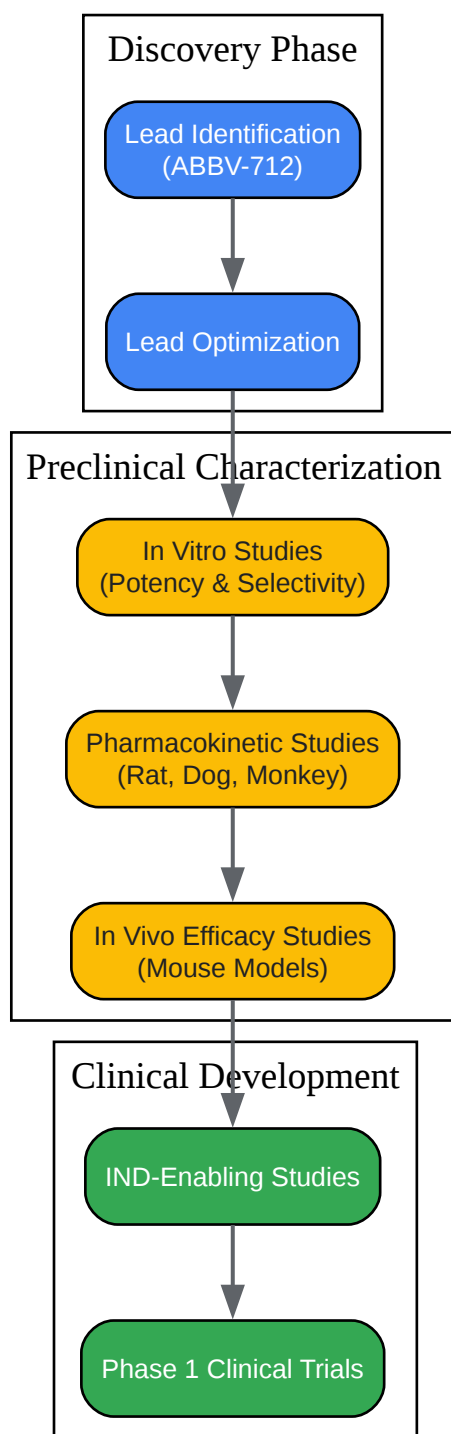
- Objective: To evaluate the therapeutic potential of **ABBV-712** in animal models of human inflammatory diseases.
- General Methodology:
 - IL-12/IL-18 Induced IFN- γ Model:
 - Mice would be administered single oral doses of **ABBV-712** or vehicle.
 - After a specified time, the inflammatory response would be induced by injecting IL-12 and IL-18.
 - Blood would be collected, and serum levels of IFN- γ would be measured by ELISA to assess the inhibitory effect of **ABBV-712**.
 - Mouse Ear Dermatitis Model:
 - A dermatitis-like phenotype would be induced in the ears of mice, for example, by topical application of an irritant or through an IL-23-mediated mechanism.
 - Mice would be treated orally with **ABBV-712** or vehicle over a specified period.
 - Ear thickness would be measured regularly as a primary endpoint to assess the anti-inflammatory effect of the compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the development of **ABBV-712**.

TYK2 Signaling Pathway and Inhibition by **ABBV-712**





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